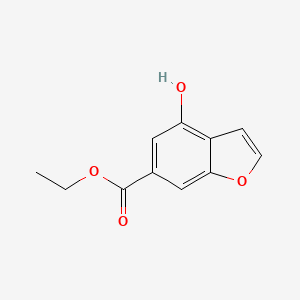

Ethyl 4-hydroxybenzofuran-6-carboxylate

Description

Overview of the Benzofuran (B130515) Heterocyclic System in Chemical Sciences

Benzofuran is a heterocyclic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. mdpi.comresearchgate.net This bicyclic aromatic system is a common motif found in a vast array of natural products and synthetically developed molecules. rsc.orgnih.gov The inherent chemical properties of the benzofuran nucleus, including its electronic distribution and potential for substitution, make it a versatile scaffold for the construction of complex molecular architectures. mdpi.com First synthesized in 1870 by Perkin, the benzofuran ring has since been the subject of extensive research, leading to the development of numerous synthetic methodologies for its construction and derivatization. nih.govacs.org These methods often involve intramolecular cyclization reactions, transition-metal-catalyzed C-H activation, and cross-dehydrogenative couplings. thieme-connect.de

Broad Research Significance of Benzofuran Derivatives

The significance of benzofuran derivatives spans a wide spectrum of scientific disciplines, most notably in medicinal chemistry. nih.gov The benzofuran core is a privileged structure, meaning it is a molecular framework that is repeatedly found in biologically active compounds. mdpi.com Derivatives of benzofuran have been shown to exhibit a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. rsc.orgnih.gov

The diverse biological activities of benzofuran derivatives are attributed to their ability to interact with various biological targets, such as enzymes and receptors. For instance, some benzofuran derivatives have shown potent and selective antiproliferative activity against cancer cell lines. mdpi.com The substitution pattern on the benzofuran ring plays a crucial role in determining the biological activity of the resulting compound. nih.gov For example, substitutions at the C-2 and C-3 positions of the benzofuran ring have been found to be critical for the cytotoxic activity of certain derivatives. mdpi.com

Beyond medicinal applications, benzofuran derivatives are also utilized in material sciences as fluorescent sensors, brightening agents, and components of organic photovoltaics. nih.govmedcraveonline.com Their unique photophysical properties make them valuable in the development of advanced materials.

Position of Ethyl 4-hydroxybenzofuran-6-carboxylate within Benzofuran Research Landscape

This compound is a specific derivative of the benzofuran scaffold. While extensive research has been conducted on the broader family of benzofurans, specific literature detailing the synthesis, properties, and applications of this exact molecule is not as widespread as for some other derivatives. However, its structural features suggest its potential as a valuable intermediate in organic synthesis and as a candidate for biological evaluation.

The molecule possesses three key functional groups that influence its chemical reactivity and potential applications:

The Benzofuran Core: Provides the fundamental heterocyclic structure known for its broad biological relevance.

A Hydroxyl Group (-OH) at the 4-position: This group can act as a hydrogen bond donor and acceptor, potentially influencing interactions with biological targets. It also serves as a synthetic handle for further derivatization.

An Ethyl Carboxylate Group (-COOCH2CH3) at the 6-position: This ester group can be hydrolyzed to the corresponding carboxylic acid, a common modification in drug design to improve solubility or modulate activity. It can also participate in various chemical transformations.

Research on structurally related compounds provides insights into the potential of this compound. For example, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been investigated as potent anti-tumor agents. nih.govnih.gov This suggests that the 4-hydroxybenzofuran scaffold is a promising starting point for the development of new therapeutic agents. The synthesis of benzofuran-6-carboxylic acid is noted as an important intermediate for pharmaceutical compositions, highlighting the significance of the carboxylate group at the 6-position. google.com

Given the established importance of both the 4-hydroxybenzofuran scaffold and the 6-carboxylate substitution pattern, this compound is well-positioned as a compound of interest for further investigation in medicinal chemistry and organic synthesis. Its potential as a building block for more complex molecules with tailored biological activities warrants further exploration.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

ethyl 4-hydroxy-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)7-5-9(12)8-3-4-15-10(8)6-7/h3-6,12H,2H2,1H3 |

InChI Key |

XKUVIEFJHIXZRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=COC2=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Routes Towards Ethyl 4 Hydroxybenzofuran 6 Carboxylate and Its Analogues

Direct Synthetic Pathways to Ethyl 4-hydroxybenzofuran-6-carboxylate

Direct synthetic routes to this compound often involve the strategic formation of the furan (B31954) ring onto a pre-functionalized benzene (B151609) core. These methods are advantageous for introducing the desired substitution pattern from readily available starting materials.

Condensation Reactions with Phenolic Precursors

Condensation reactions between phenolic compounds and β-dicarbonyl compounds represent a classical and effective method for the synthesis of hydroxybenzofuran esters. In a typical approach for a structurally related compound, a phenol (B47542) is reacted with a β-ketoester under acidic or basic conditions to facilitate cyclization and dehydration, ultimately forming the benzofuran (B130515) ring.

For instance, the synthesis of 5-hydroxybenzofuran derivatives has been achieved through the PIDA (phenyliodine(III) diacetate)-mediated oxidative coupling and cyclization of hydroquinones and β-dicarbonyl compounds. thieme-connect.com This method functionalizes the C(sp²)–H bond of the hydroquinone (B1673460) directly. While this specific example yields the 5-hydroxy isomer, the underlying principle of condensing a phenolic precursor with a β-ketoester is a fundamental strategy that can be adapted for the synthesis of 4-hydroxybenzofurans. A plausible route to this compound could involve the condensation of a suitably substituted resorcinol (B1680541) derivative with a propiolate ester or a related three-carbon component.

A general representation of this condensation approach is the reaction of a hydroquinone with ethyl acetoacetate (B1235776) in the presence of an oxidant and a Lewis acid catalyst, as detailed in the table below.

Table 1: Synthesis of Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate via Oxidative Coupling

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Hydroquinone | Ethyl acetoacetate | ZnI₂ | PIDA | Chlorobenzene (B131634) | 95 | 88 | thieme-connect.com |

Cyclization Strategies Involving 2-Hydroxy-4-methoxybenzaldehyde (B30951) and Related Substrates

The intramolecular cyclization of appropriately substituted phenolic aldehydes is a powerful strategy for constructing the benzofuran nucleus. An optimized process for the preparation of 6-hydroxybenzofuran, an analogue of the target molecule, illustrates this approach. The synthesis begins with the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form an intermediate phenoxyacetic acid. This intermediate then undergoes cyclization in acetic anhydride, followed by demethylation to yield the 6-hydroxybenzofuran. jocpr.com

This multi-step sequence highlights how the furan ring can be constructed from a salicylaldehyde (B1680747) derivative. To obtain the specific target, this compound, one would need to start with a correspondingly substituted benzene derivative, such as a 3,5-dihydroxybenzoic acid derivative, and employ a synthetic sequence that builds the furan ring while preserving or installing the ester functionality at the 6-position.

Approaches Utilizing 1,3-Cyclohexanedione (B196179) Derivatives

A notable synthetic route to 4-hydroxybenzofuran derivatives employs 1,3-cyclohexanedione derivatives as starting materials. researchgate.net This approach involves the transformation of the cyclic dione (B5365651) into the aromatic benzofuran system. The synthesis commences with the chlorination of 2-alkenyl-1,3-cyclohexanediones using N-chlorosuccinimide (NCS). The resulting 2-chloro-2-alkenyl-1,3-cyclohexanediones are then heated in a mixture of dimethylformamide (DMF) and hydrochloric acid at elevated temperatures (140°C). This treatment induces a cascade of reactions, including cyclization and aromatization, to afford the 4-hydroxybenzofuran scaffold. researchgate.net

This methodology provides a direct entry to the 4-hydroxybenzofuran core and can be adapted to produce various analogues by modifying the alkenyl substituent on the starting 1,3-cyclohexanedione.

General Synthetic Approaches for Benzofuran Core Construction

Beyond the direct synthesis of specifically substituted benzofurans, several general methodologies are widely employed for the construction of the core benzofuran ring system. These methods are often versatile and can be applied to a wide range of substrates to produce diverse libraries of benzofuran derivatives.

Nenitzescu Reaction and Variants

The Nenitzescu reaction is a well-established method for the synthesis of 5-hydroxyindole (B134679) derivatives, but it can also be utilized to produce 5-hydroxybenzofurans. The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester or other active methylene (B1212753) compounds. wikipedia.org The mechanism proceeds through a Michael addition of the enamine to the quinone, followed by an intramolecular cyclization and subsequent elimination to form the aromatic heterocyclic ring. wikipedia.org

While the classical Nenitzescu reaction yields 5-hydroxybenzofurans, variations in the starting materials and reaction conditions can potentially be exploited to access other isomers. For example, the use of substituted quinones and enamines can lead to a diverse range of benzofuran products. The reaction is typically carried out in a polar solvent and can be influenced by the presence of Lewis acids. researchgate.net This reaction provides a powerful tool for building the hydroxybenzofuran skeleton from simple, readily available precursors.

Palladium-Catalyzed Cyclization Reactions

In recent decades, palladium-catalyzed reactions have emerged as a cornerstone of modern organic synthesis, and they have been extensively applied to the construction of the benzofuran nucleus. These methods often offer high efficiency, functional group tolerance, and predictable regioselectivity.

A common strategy involves the intramolecular cyclization of an ortho-substituted phenol. For example, o-alkynylphenols can undergo palladium-catalyzed intramolecular cyclization to afford benzofurans. This transformation can be viewed as an intramolecular oxypalladation of the alkyne, followed by reductive elimination.

Another powerful palladium-catalyzed approach is the dearomative cyclization of phenols, which can be used to construct polycyclic systems containing the benzofuran motif. thieme-connect.com These reactions demonstrate the versatility of palladium catalysis in forging the C-O and C-C bonds necessary for the benzofuran core. The choice of ligands, palladium source, and reaction conditions can be fine-tuned to control the outcome of the reaction, including enantioselectivity in some cases. nih.gov

Table 2: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Starting Material Type | Reaction Type | Catalyst System | General Outcome | Reference |

|---|---|---|---|---|

| o-Allylphenol | Wacker-type cyclization | PdCl₂(MeCN)₂ / CuCl₂ | 2-Methyl-2,3-dihydrobenzofuran | nih.gov |

| o-Iodophenol and terminal alkyne | Sonogashira coupling/cyclization | PdCl₂(PPh₃)₂ / CuI | 2-Substituted benzofuran | nih.gov |

| Phenol and allylic alcohol | Intermolecular coupling | Chiral pyridine (B92270) oxazoline-ligated palladium | β-Aryloxycarbonyl compounds | nih.gov |

Strategies Involving Silyl (B83357) Enol Ethers and o-Benzoquinone Esters

A significant method for the synthesis of functionalized benzofurans, particularly 2-substituted 7-hydroxybenzofuran-4-carboxylates, involves the reaction of silyl enol ethers with o-benzoquinone esters. nih.govnih.gov This approach utilizes a Mukaiyama-Michael addition reaction. The process begins with the in situ formation of an o-benzoquinone-4-carboxylate intermediate, which is generated by the oxidation of a corresponding catechol ester, such as methyl 3,4-dihydroxybenzoate. nih.gov This highly reactive o-quinone then readily reacts with a silyl enol ether.

The proposed mechanism for this transformation can proceed through two potential pathways. One involves an initial [4+2] cycloaddition of the electron-rich silyl enol ether to the electron-deficient diene of the o-benzoquinone ester, forming a cycloadduct. This is followed by a retro-aldol type ring-opening process. Alternatively, the reaction can occur via a direct Mukaiyama-Michael addition of the silyl enol ether to the o-quinone ester. nih.gov Both pathways converge on a common intermediate which, after cyclization and aromatization, yields the final 2-substituted 7-hydroxybenzofuran-4-carboxylate product. nih.gov

This method has been shown to be effective for a range of both alkyl and aryl substituted silyl enol ethers, providing the desired benzofuran products in fair to good yields. nih.govnih.gov However, a limitation of this strategy is that highly electron-rich silyl enol ethers are not suitable substrates, as they are prone to competing oxidation under the reaction conditions. nih.govnih.gov

The general procedure involves adding an oxidant, such as bis(trifluoroacetoxy)iodobenzene, to a solution of the catechol and the silyl enol ether in a solvent like tetrahydrofuran (B95107) (THF) at 0 °C. After stirring for several hours, the reaction mixture is treated with an acid (e.g., HCl in dioxane) and methanol, followed by reflux to facilitate the final cyclization and aromatization steps. nih.gov

Catalyst-Free Methodologies

In the pursuit of more sustainable and economical synthetic routes, catalyst-free methodologies for the construction of the benzofuran nucleus have been explored. One such approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides. nih.gov This method proceeds through a sequence of reactions, including the formation of isomers and a subsequent nucleophilic addition to create a key intermediate. The process culminates in a cyclization step that forms the aromatic benzofuran ring system. nih.gov These catalyst-free methods are gaining traction as they offer a valuable alternative to traditional metal-catalyzed syntheses. nih.gov

Development of Robust and Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust and scalable protocols. For benzofuran derivatives, this involves creating processes that are not only high-yielding but also cost-effective and practical for large-scale manufacturing. figshare.com Research in this area has led to the development of highly robust, multi-step, one-pot processes. For instance, a four-step, one-pot process has been developed to access a 6-hydroxybenzofuran-3-carboxylic acid structure, an analogue of the target compound. figshare.com

Another example of a scalable synthesis involves a five-step sequence starting from 4-hydroxyindanone. This method includes a ketone silylation, ozonolysis of the resulting silyl enol ether, an oxidation reaction, esterification, and a final aromatization step to yield the alkyl 4-benzofuran-carboxylate. google.com A key feature of this protocol is that the first four steps can be performed without isolating the intermediates, which significantly improves the efficiency and practicality for industrial application. google.com Such protocols are crucial for the synthesis of active pharmaceutical ingredients where large quantities of material are often required. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yields and purity. For the synthesis of benzofuran derivatives, various parameters such as the choice of oxidant, catalyst, solvent, and temperature are systematically varied. scielo.brthieme-connect.de

In the synthesis of 5-hydroxybenzofurans via oxidative coupling and cyclization, a study screened several oxidants, with phenyliodine(III) diacetate (PIDA) providing the best yield (61%). thieme-connect.de Further optimization identified ZnI2 as the most effective Lewis acid catalyst and chlorobenzene as a suitable solvent, with the optimal reaction temperature being 95 °C. thieme-connect.de

The table below summarizes the optimization of conditions for the synthesis of Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate. thieme-connect.com

| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | PIDA | None | CH2Cl2 | 40 | 35 |

| 2 | PIDA | ZnCl2 | CH2Cl2 | 40 | 54 |

| 3 | PIDA | ZnBr2 | CH2Cl2 | 40 | 63 |

| 4 | PIDA | ZnI2 | CH2Cl2 | 40 | 81 |

| 5 | PIDA | ZnI2 | Toluene | 95 | 85 |

| 6 | PIDA | ZnI2 | PhCl | 95 | 88 |

Similarly, in the silver(I)-promoted oxidative coupling for synthesizing dihydrobenzofuran neolignans, different silver(I) reagents were tested. Silver(I) oxide (Ag2O) was found to be the most efficient oxidant, providing the best balance between conversion and selectivity. scielo.br Acetonitrile was identified as the optimal solvent, offering a greener alternative to more commonly used solvents like dichloromethane (B109758) and benzene. The reaction time was also optimized, reducing it from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br

The synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates from silyl enol ethers and o-benzoquinone esters also demonstrates the importance of substrate choice on yield. The reaction of the o-benzoquinone ester with the silyl enol ether of acetophenone (B1666503) resulted in a 73% yield of the corresponding 2-phenyl-7-hydroxybenzofuran-4-carboxylate. nih.gov

The following table presents the yields for various 2-substituted 7-hydroxybenzofuran-4-carboxylates synthesized via the Mukaiyama-Michael addition. nih.gov

| Entry | Silyl Enol Ether Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 2-Phenyl-7-hydroxybenzofuran-4-carboxylate | 73 |

| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-7-hydroxybenzofuran-4-carboxylate | 75 |

| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-7-hydroxybenzofuran-4-carboxylate | 68 |

| 4 | 2-Thienyl | 7-Hydroxy-2-(2-thienyl)benzofuran-4-carboxylate | 65 |

| 5 | n-Butyl | 2-n-Butyl-7-hydroxybenzofuran-4-carboxylate | 55 |

These examples underscore the meticulous work required to fine-tune reaction parameters to achieve the most efficient synthesis of complex molecules like this compound and its analogues.

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Hydroxybenzofuran 6 Carboxylate and Its Core Structure

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Nucleus

The benzofuran ring system generally undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609), with the furan (B31954) ring being the preferred site of reaction. researchgate.net The reaction typically proceeds via the formation of a sigma complex intermediate. echemi.comstackexchange.com For an unsubstituted benzofuran, electrophilic attack preferentially occurs at the C2 or C3 position. The regioselectivity is influenced by the nature of the electrophile and the stability of the resulting cationic intermediate. echemi.comstackexchange.com

In the case of Ethyl 4-hydroxybenzofuran-6-carboxylate, the substituents on the benzene ring modulate the reactivity of the entire molecule. The 4-hydroxy group is a strong activating group that directs electrophiles to the ortho and para positions (C5 and C3 on the benzene ring, and influencing the furan ring). Conversely, the 6-carboxylate group is a deactivating group, directing incoming electrophiles to the meta position (C5 and C7). The cumulative effect of these substituents, combined with the inherent reactivity of the benzofuran nucleus, dictates the likely sites of substitution. The furan ring (positions 2 and 3) and the benzene ring's C5 and C7 positions are the most probable targets for electrophilic attack.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Formylation (Vilsmeier-Haack Reaction): This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comjk-sci.comwikipedia.org For benzofuran derivatives, formylation often occurs at the C2 or C3 position. Given the electronic nature of this compound, formylation would likely be directed to the activated benzene ring, potentially at the C5 or C7 position. jk-sci.comchemistrysteps.com

Mannich Reaction: This reaction involves the aminoalkylation of an active hydrogen atom and is used to introduce an aminomethyl group onto the ring. wikipedia.orgnih.gov As a three-component reaction, it uses an aldehyde (like formaldehyde), a primary or secondary amine, and the active substrate. nih.gov For phenolic compounds like 4-hydroxybenzofurans, the Mannich reaction typically occurs at the position ortho to the hydroxyl group, suggesting that C5 would be a likely site for this transformation. zenodo.org

| Reaction | Reagents | Potential Product | Primary Site of Substitution |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Formyl-substituted derivative | C5 or C7 |

| Mannich Reaction | CH₂O, R₂NH | Aminomethyl-substituted derivative | C5 |

Functional Group Transformations and Modifications

The peripheral functional groups of this compound—the ester and the hydroxyl group—are amenable to a wide range of chemical transformations, providing avenues for creating a diverse library of derivatives.

The ethyl ester at the C6 position can be readily hydrolyzed to the corresponding carboxylic acid, 4-hydroxybenzofuran-6-carboxylic acid. This transformation is a fundamental step for further derivatization, such as amide formation. The hydrolysis is typically carried out under basic conditions, a process known as saponification, followed by acidification to yield the free carboxylic acid.

A typical procedure involves refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netmdpi.com The reaction proceeds to completion, and subsequent treatment with a strong acid like hydrochloric acid (HCl) protonates the carboxylate salt to give the final carboxylic acid product.

| Reaction | Typical Reagents | Product |

|---|---|---|

| Ester Hydrolysis (Saponification) | 1. NaOH or KOH (aq), Heat 2. HCl (aq) | 4-hydroxybenzofuran-6-carboxylic acid |

The carboxylic acid obtained from ester hydrolysis serves as a key intermediate for the synthesis of a variety of amide derivatives. researchgate.netscienceopen.com The conversion of the carboxylic acid to an amide is generally a two-step process. First, the carboxylic acid is activated by converting it into a more reactive species, such as an acid chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

In the second step, the activated acid derivative is reacted with a primary or secondary amine to form the corresponding amide. nih.gov This method allows for the introduction of a wide range of substituents on the amide nitrogen, leading to the creation of diverse benzofuran carboxamide libraries. researchgate.netscienceopen.com

The phenolic hydroxyl group at the C4 position is a prime site for O-alkylation. This reaction involves the replacement of the acidic proton of the hydroxyl group with an alkyl or aryl group. O-alkylation is typically performed by treating the hydroxybenzofuran with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base. nih.gov

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonate the phenol (B47542) to form a more nucleophilic phenoxide ion. The reaction is usually carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). acs.org This strategy allows for the synthesis of various ether derivatives, which can alter the compound's physicochemical properties.

| Reaction | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| O-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | Acetone | Ethyl 4-methoxybenzofuran-6-carboxylate |

| Ethyl Bromide (CH₃CH₂Br) | NaH | DMF | Ethyl 4-ethoxybenzofuran-6-carboxylate |

Halogenation of the benzofuran nucleus is another important derivatization strategy, as the introduction of halogen atoms can significantly influence the biological activity of the molecule. nih.gov The bromination of benzofurans, for instance, can be achieved using bromine in a suitable solvent. The reaction often proceeds through the formation of an adduct, which then decomposes to yield the ring-halogenated product. rsc.org

The regioselectivity of halogenation on the substituted benzofuran ring is directed by the existing functional groups. The electron-rich furan ring is a likely site for halogenation, particularly at the C2 or C3 positions. Additionally, the activating 4-hydroxy group would direct halogenation to the C5 and C7 positions of the benzene ring. The precise outcome would depend on the specific reaction conditions and the halogenating agent used. nih.govacs.org

Construction of Fused Heterocyclic Systems

The benzofuran scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. nih.gov These reactions often involve the functional groups on the benzofuran ring participating in cyclization reactions to form new rings.

For example, benzofuran derivatives can be used to synthesize:

Furo[3,2-g]chromones: These tricyclic systems can be constructed from suitably functionalized benzofurans. The synthesis often involves building a pyranone ring fused to the benzofuran core. nih.gov

Benzofuro[3,2-b]pyridines: This class of compounds can be synthesized through various methods, including palladium-catalyzed intramolecular C-H activation/cyclization of precursors derived from benzofurans. nih.govacs.orgacs.org Another approach involves the annulation reaction of aurone-derived imines, which can be sourced from benzofuranones. rsc.org

These synthetic strategies highlight the utility of the benzofuran core in creating structurally diverse and complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Pyrazole (B372694) Ring Annulation

The fusion of a pyrazole ring onto the benzofuran nucleus to form benzofuro[3,2-c]pyrazoles represents a significant synthetic transformation. This annulation can be achieved through a multi-step sequence starting from a benzofuranone precursor, which is structurally related to the core of this compound.

A representative synthetic approach involves the initial reaction of a 6-substituted benzofuran-3(2H)-one with a suitable isothiocyanate. The selection of isothiocyanate introduces variability at one position of the final pyrazole ring. The subsequent treatment of the resulting intermediate with hydrazine (B178648) hydrate (B1144303) leads to the cyclization and formation of the pyrazole ring, yielding the annulated benzofuro[3,2-c]pyrazole system. This strategy allows for the generation of a library of derivatives with different substituents on the pyrazole and benzofuran rings.

| Starting Material | Reagents | Product |

| 6-methoxybenzofuran-3(2H)-one | 1. Lithium hexamethyldisilazide (LiHMDS), 3-isothiocyanatobenzonitrile 2. Hydrazine hydrate | 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile |

| 6-methoxybenzofuran-3(2H)-one | 1. LiHMDS, Methyl 3-isothiocyanatobenzoate 2. Hydrazine hydrate | Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate |

| 6-methoxybenzofuran-3(2H)-one | 1. LiHMDS, 3-isothiocyanato-N-methylbenzamide 2. Hydrazine hydrate | 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)-N-methylbenzamide |

| 6-methoxybenzofuran-3(2H)-one | 1. LiHMDS, 3-isothiocyanatobenzamide (B6147438) 2. Hydrazine hydrate | 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzamide |

Oxadiazole and Triazole Core Formation

The ester and phenol functionalities of this compound serve as versatile handles for the construction of oxadiazole and triazole rings, which are important pharmacophores in medicinal chemistry.

Oxadiazole Synthesis: The formation of a 1,3,4-oxadiazole (B1194373) ring typically begins with the conversion of the ethyl carboxylate group to a carbohydrazide (B1668358). This is achieved by reacting the ester with hydrazine hydrate. The resulting carbohydrazide is a key intermediate that can undergo cyclization with various reagents to form the oxadiazole ring. For instance, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or with an orthoester, can yield 2,5-disubstituted 1,3,4-oxadiazoles. Another common method involves the reaction of the carbohydrazide with carbon disulfide in a basic medium to form an oxadiazole-2-thione, which can be further functionalized.

Triazole Synthesis: The synthesis of 1,2,4-triazole (B32235) derivatives can also be initiated from the benzofuran-6-carbohydrazide (B13670996) intermediate. Reaction of the carbohydrazide with an isothiocyanate affords a thiosemicarbazide (B42300) derivative. Cyclization of this intermediate under basic conditions, often with heating, leads to the formation of a 1,2,4-triazole-3-thione. Alternatively, the carbohydrazide can be reacted with a formamide (B127407) or other one-carbon synthons to generate the triazole ring.

These synthetic routes provide access to a wide array of benzofuran-oxadiazole and benzofuran-triazole hybrids, where the substitution pattern can be readily modified by the choice of the cyclizing agent.

| Heterocycle | Key Intermediate | General Reagents for Cyclization |

| 1,3,4-Oxadiazole | Benzofuran-6-carbohydrazide | Carboxylic acids/POCl₃, Orthoesters, Carbon disulfide |

| 1,2,4-Triazole | Benzofuran-6-carbohydrazide | Isothiocyanates, Formamide, Imidates |

Cyclopropane (B1198618) Derivatives

The introduction of a cyclopropane ring to the benzofuran scaffold can impart unique conformational constraints and physicochemical properties. The synthesis of cyclopropane derivatives from the benzofuran core can be envisioned through several established synthetic methodologies.

One common approach is the Simmons-Smith reaction, which involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. For a substrate like this compound, this would necessitate the prior formation of an alkene. This could potentially be achieved by derivatization of the phenolic hydroxyl group into a group that facilitates the introduction of an olefinic bond on the benzene portion of the molecule, or through transformations of the furan ring.

Another strategy involves the rhodium-catalyzed reaction of a diazo compound with an alkene. The benzofuran ring itself, being electron-rich, can react with carbenes to form cyclopropane adducts across the 2,3-double bond of the furan moiety. The specific conditions and the nature of the diazo compound would influence the stereoselectivity and yield of the cyclopropanation reaction. The presence of the hydroxyl and carboxylate groups on the benzene ring may influence the reactivity and regioselectivity of such transformations.

| Cyclopropanation Method | Reagents | Substrate Requirement |

| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu couple | Alkene |

| Catalytic Cyclopropanation | Diazo compound / Rhodium catalyst | Alkene or electron-rich double bond |

Multi-directional Transformations for Structural Diversity

The strategic functionalization of the this compound core in multiple directions allows for the generation of extensive libraries of structurally diverse compounds. The inherent reactivity of the different functional groups on the scaffold can be exploited to build molecular complexity.

For example, the hydroxyl group can be alkylated or acylated to introduce a variety of side chains. These modifications can be performed in concert with the transformations of the ethyl ester group. As previously discussed, the ester can be converted into a carbohydrazide, which then serves as a branching point for the synthesis of oxadiazoles (B1248032) and triazoles.

Furthermore, the benzofuran ring system itself can undergo electrophilic substitution reactions, such as nitration or halogenation, primarily at the positions activated by the electron-donating hydroxyl and furan oxygen atoms. These newly introduced functional groups can then be subjected to further chemical modifications, such as reduction of a nitro group to an amine, which can then be acylated or used in the formation of other heterocyclic rings.

This multi-directional approach, where different reactive sites on the parent molecule are sequentially or concurrently modified, is a powerful strategy for creating a wide range of derivatives with potentially novel chemical and biological properties. The interplay between the different functional groups and their influence on the reactivity of the entire molecule is a key consideration in designing these synthetic pathways.

Unlocking the Therapeutic Potential of the Benzofuran Scaffold: A Focus on this compound

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.gov Among these, this compound represents a key structure with significant potential for therapeutic agent development. While extensive research on this specific molecule is not widely available in the public domain, by examining its structural features and drawing parallels from closely related benzofuran derivatives, we can elucidate the principles of its structure-activity relationships (SAR), molecular design, and potential for therapeutic optimization.

Structure Activity Relationships Sar and Molecular Design Principles

The biological activity of benzofuran (B130515) derivatives is intricately linked to their molecular architecture. The strategic modification of the benzofuran core is a cornerstone of rational drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties.

The therapeutic potential of compounds based on the Ethyl 4-hydroxybenzofuran-6-carboxylate scaffold is governed by several key structural motifs:

The Benzofuran Nucleus: This fused ring system provides a rigid and planar scaffold that can effectively interact with biological targets. It is a fundamental structural unit in a variety of biologically active natural products and synthetic compounds. nih.govresearchgate.net

The 4-Hydroxy Group: The phenolic hydroxyl group at the 4-position is a critical feature. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active sites of enzymes and receptors. Its position on the benzene (B151609) ring influences the electronic properties of the entire molecule.

The 6-Carboxylate Group: The ethyl carboxylate group at the 6-position is another key determinant of activity. The ester functionality can participate in hydrogen bonding and may also influence the compound's solubility and cell permeability. The ester can also be hydrolyzed in vivo to the corresponding carboxylic acid, which can have a different biological and pharmacokinetic profile.

Studies on related benzofuran structures have highlighted the importance of these motifs. For instance, in a series of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, the 4-hydroxy group was found to be crucial for their selective cytotoxicity against tumorigenic cell lines. nih.gov

The identity and position of substituents on the benzofuran ring play a pivotal role in modulating the pharmacological profile of the resulting compounds. Even minor changes can lead to significant differences in activity and selectivity.

For example, in various benzofuran series, the introduction of different substituents has been shown to impact their anticancer activity. nih.gov The nature of the substituent at the 2-position and on the benzene ring can dramatically alter the compound's potency and spectrum of activity. While direct SAR data for this compound is limited, we can infer the potential impact of substitutions from related structures.

| Scaffold | Substituent | Position | Observed Effect on Biological Activity |

|---|---|---|---|

| 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylate | Phenyl | 6 | Contributes to selective cytotoxicity in cancer cells. nih.gov |

| Benzofuran-2-carboxylate | 1,2,3-triazole | 2 (via ester linkage) | Exhibits antimicrobial activity, with potency influenced by substituents on the triazole ring. |

| Benzofuran | N-phenethyl carboxamide | - | Significantly enhances antiproliferative activity. nih.gov |

| Benzofuran | Morpholinyl | - | Further enhances antiproliferative activity when combined with an N-phenethyl ring. nih.gov |

The rational design of analogue libraries is a powerful strategy for optimizing the therapeutic potential of a lead compound like this compound. This approach involves systematically modifying the core structure to explore the chemical space around it and identify derivatives with improved properties.

Based on the key structural motifs, a library of analogues could be designed to investigate the following:

Modification of the 4-Hydroxy Group: Alkylation or acylation of the hydroxyl group would probe the importance of its hydrogen bonding capability.

Variation of the 6-Ester Group: Synthesizing a series of esters with different alkyl chains (e.g., methyl, propyl, butyl) could optimize pharmacokinetic properties. Conversion of the ester to an amide or other functional groups would explore different interactions with the target.

Substitution on the Benzene Ring: Introducing small alkyl or halogen groups at available positions on the benzene ring could modulate the electronic properties and steric profile of the molecule.

Substitution on the Furan (B31954) Ring: Adding substituents at the 2, 3, 5, or 7-positions of the benzofuran ring would provide a comprehensive understanding of the SAR.

A study on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives serves as a prime example of this approach, where a library was synthesized to optimize anti-tumor activity. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic profile of a lead compound while maintaining its essential binding interactions. cambridgemedchemconsulting.comdrughunter.comchem-space.com For the this compound scaffold, several bioisosteric replacements could be envisioned:

For the 4-Hydroxy Group: The phenolic hydroxyl group could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as an amino group, a thiol group, or a small amide.

For the 6-Carboxylate Group: The ethyl carboxylate is a prime candidate for bioisosteric replacement. Common bioisosteres for carboxylic esters include:

Tetrazoles: These are well-established carboxylic acid bioisosteres that can mimic the acidic proton and hydrogen bonding pattern. nih.gov

Hydroxamic acids: These can also mimic the hydrogen bonding and chelating properties of carboxylic acids.

Acylsulfonamides: These can offer improved metabolic stability and cell permeability compared to carboxylic acids. nih.gov

Oxadiazoles (B1248032) and Thiadiazoles: These five-membered heterocycles can replicate the spatial and electronic features of the carboxylate group.

The successful application of bioisosteric replacement has been demonstrated in many drug discovery programs. For instance, the replacement of a carboxylic acid with a tetrazole in the development of the angiotensin II receptor antagonist losartan (B1675146) led to a significant increase in potency. drughunter.com While specific examples for this compound are not available, these general principles provide a roadmap for its potential optimization.

Biological Activities and Mechanistic Investigations in Vitro Studies

Anticancer and Cytotoxic Activities in Cellular Models

Inhibition of Cancer Cell Proliferation

No studies were found that specifically report on the ability of Ethyl 4-hydroxybenzofuran-6-carboxylate to inhibit the proliferation of cancer cell lines. While other benzofuran (B130515) esters have been synthesized and tested for cytotoxic effects against various cancer cells, data for this exact molecule is absent. researchgate.netresearchgate.netnih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

There is no available research detailing the pro-apoptotic effects of this compound. Mechanistic studies employing methods such as the Caspase-Glo 3/7 assay or Annexin V-FITC testing to confirm the induction of apoptosis have not been reported for this compound. In contrast, such apoptotic mechanisms have been explored for other structurally related benzofuran derivatives. researchgate.netnih.gov

Modulation of Reactive Oxygen Species (ROS) Levels

Information regarding the effect of this compound on the levels of reactive oxygen species in cellular models is not available. Studies investigating whether the compound has pro-oxidative or anti-oxidative effects, which are often linked to anticancer activity, have not been published. researchgate.net

Anti-inflammatory Response Modulation

No data exists on the modulation of anti-inflammatory responses by this compound, specifically concerning the inhibition of cytokines such as Interleukin-6. While some benzofuran derivatives have been shown to decrease the secretion of IL-6 in cancer cell lines, this has not been demonstrated for the subject compound. nih.gov

Antiviral Activities

Inhibition of HIV-1 Replication and Associated Enzymes

There are no published studies evaluating the antiviral activity of this compound against HIV-1 or its key enzymes, such as reverse transcriptase and protease. The potential for this specific compound to interfere with the HIV-1 replication cycle remains uninvestigated, although other classes of compounds are known to target these viral enzymes. nih.govnih.govnih.gov

Mechanisms of Viral Entry Inhibition

The benzofuran scaffold is a core structure in various compounds investigated for their antiviral properties. rsc.orgrsc.orgrsc.orgtaylorandfrancis.com While specific mechanistic studies detailing the inhibition of viral entry for this compound are not prominently available, the broader family of benzofuran derivatives has demonstrated notable antiviral effects against a range of DNA and RNA viruses. nih.gov Research has identified certain derivatives with specific activity against viruses such as respiratory syncytial virus and influenza A virus. nih.gov

Other investigations into more complex benzofuran derivatives have shown potent inhibitory activity against HIV. nih.gov The mechanisms identified for some of these related compounds include the inhibition of HIV-1 Reverse Transcriptase, a critical enzyme in the viral replication cycle rather than the entry phase. nih.gov Viral entry inhibitors typically function by interfering with the complex interactions between viral envelope proteins and host cell receptors, a mechanism that has been validated as a therapeutic strategy with licensed drugs for HIV. nih.gov Although the potential of the benzofuran class is recognized, further research is required to elucidate whether this compound or its close analogues can specifically inhibit the viral entry process.

Antimicrobial Activities

The benzofuran nucleus is a recurring motif in the design of new antimicrobial agents, owing to its presence in numerous natural and synthetic compounds with a wide spectrum of biological activity. rsc.orgrsc.orgnih.gov

Antibacterial Spectrum and Efficacy

Benzofuran derivatives have been evaluated for their antibacterial properties against a variety of pathogens. Studies indicate that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. taylorandfrancis.comnih.gov The antibacterial efficacy is often dependent on the specific substitution patterns on the benzofuran ring. For instance, some studies have found that certain derivatives exhibit greater inhibitory activity against Gram-negative bacteria than Gram-positive ones. nih.gov Compounds bearing hydroxyl groups at specific positions have been shown to confer excellent antibacterial activities. nih.gov Similarly, the introduction of nitro groups into the benzofuran structure can result in bacteriostatic activity comparable to that of nitrofurazone. nih.gov Recently designed benzofuran derivatives incorporating disulfide moieties have displayed remarkable activity against plant pathogens like Xanthomonas oryzae. acs.org

While specific data for this compound is limited, the following table presents the antibacterial activity of other representative benzofuran derivatives to illustrate the potential of this chemical class.

| Compound/Derivative Class | Bacterial Strain | Efficacy (MIC or Inhibition Zone) | Reference |

| 1-(Thiazol-2-yl)pyrazoline derivative | E. coli (Gram-negative) | 25 mm inhibition zone | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline derivative | S. aureus (Gram-positive) | 20 mm inhibition zone | nih.gov |

| 6-Hydroxyl substituted benzofurans | Various strains | MIC = 0.78-3.12 µg/mL | nih.gov |

| Benzofuran-pyrimidine hybrids | Various strains | Inhibition zones = 19-27 mm at 25 µg/mL | researchgate.net |

| Benzofuran derivative V40 | Xanthomonas oryzae pv oryzae | EC₅₀ = 0.28 µg/mL | acs.org |

This table displays data for various benzofuran derivatives, not specifically this compound, to show the general activity of the compound class.

Antifungal Spectrum and Efficacy

The benzofuran scaffold is a promising lead structure for the development of novel antifungal agents. nih.gov Derivatives have shown potent activity against a range of fungal species, including clinically relevant yeasts and molds. For example, certain benzofuran-5-ol (B79771) derivatives completely inhibited the growth of all tested fungal species at Minimum Inhibitory Concentration (MIC) levels between 1.6 and 12.5 µg/mL, an efficacy superior or comparable to the reference drug 5-fluorocytosine. nih.gov Other derivatives have demonstrated significant activity against Candida albicans, Aspergillus niger, Cryptococcus neoformans, and various plant pathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. nih.govnih.gov The mechanism for some of these compounds is thought to involve the mobilization of intracellular calcium, defining a potential new class of antimycotics. researchgate.net

The antifungal potential of the benzofuran class is highlighted by the data on various derivatives, as specific studies on this compound are not detailed.

| Compound/Derivative Class | Fungal Strain | Efficacy (MIC or IC₅₀) | Reference |

| Benzofuran-5-ol derivatives | Various fungal species | MIC = 1.6-12.5 µg/mL | nih.gov |

| 2-Amino-4-arylthio-5-hydroxybenzofurans | C. krusei, C. neoformans, A. niger | Potent activity reported | nih.gov |

| N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govnih.govresearchgate.netoxadiazol-4-amine | R. solani | IC₅₀ = 1.91 µg/mL | nih.gov |

| Benzofuran derivative (Euparin) | Candida albicans | MIC = 7.81 µg/mL | researchgate.net |

This table displays data for various benzofuran derivatives, not specifically this compound, to show the general activity of the compound class.

Antitubercular Activity against Mycobacterium tuberculosis Strains

The benzofuran core is a useful pharmacophore for developing new antitubercular drugs, with some derivatives showing excellent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). researchgate.netscribd.com Computational in silico studies have been used to predict the antitubercular activity of benzofuran derivatives. For example, molecular docking studies suggested that compounds like Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate could effectively stabilize at the active site of NarL, a transcriptional regulatory protein essential for Mtb adaptation to anaerobic conditions. nih.govnih.gov

Furthermore, experimental studies have validated this potential. A medicinal chemistry approach focusing on the 6-hydroxy-benzofuran-5-carboxylic acid scaffold—a structure very similar to the subject of this article—led to the discovery of a highly potent inhibitor (IC₅₀ = 38 nM) of Mtb protein tyrosine phosphatase B (mPTPB). nih.gov This enzyme is a key virulence factor that the bacterium secretes to survive within host macrophages. nih.gov Inhibiting mPTPB represents a novel therapeutic strategy, as it targets a bacterial factor outside the cell wall and helps restore the host's immune response. nih.gov Other pyrimidine-benzofuran hybrids have also demonstrated significant in vitro antitubercular activity. researchgate.net

| Compound/Derivative Class | Target/Strain | Activity/Mechanism | Reference |

| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | NarL protein of Mtb | Stabilized at active site (in silico) | nih.govnih.gov |

| 6-Hydroxy-benzofuran-5-carboxylic acid derivative | Mtb protein tyrosine phosphatase B (mPTPB) | IC₅₀ = 38 nM | nih.gov |

| Pyrimidine-benzofuran hybrids (4c, 4d, 4e) | M. tuberculosis | Significant antitubercular activity | researchgate.net |

| Benzofuran-1,3,4-oxadiazole derivatives | Mtb Polyketide Synthase 13 (Pks13) | Significant binding energies (in silico) | mdpi.com |

This table displays data for various benzofuran derivatives, not specifically this compound, to show the general activity of the compound class.

Enzyme Inhibition Profiles

Alpha-Glucosidase Inhibition Kinetics and Mechanisms

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibitors of this enzyme can delay carbohydrate digestion, thereby reducing postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov The inhibitory potential and mechanism of a compound are often characterized by its half-maximal inhibitory concentration (IC₅₀) value and through kinetic analyses, such as Lineweaver-Burk plots, which can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). nih.gov

While kinetic studies on this compound are not specifically documented, related benzofuran structures have shown significant promise as α-glucosidase inhibitors. A study on a series of hydroxylated 2-phenylbenzofurans found them to be potent inhibitors of α-glucosidase, with one compound being 167 times more active than the standard drug, acarbose. nih.gov Kinetic analysis revealed that this potent compound acts as a mixed-type inhibitor. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

| Compound/Derivative Class | IC₅₀ Value | Type of Inhibition | Reference |

| Hydroxylated 2-phenylbenzofuran (B156813) (Compound 16) | 167 times more active than acarbose | Mixed-type | nih.gov |

| Acarbose (Reference Drug) | Standard reference | Competitive | nih.govscielo.br |

| Bavachalcone | IC₅₀ = 15.35 ± 0.57 µg/mL | Mixed competitive and non-competitive | scielo.br |

| Pyridazine-triazole hybrid (Compound 10k) | IC₅₀ = 1.7 µM | Uncompetitive | nih.gov |

This table displays data for various α-glucosidase inhibitors to provide context for the kinetic analysis of this enzyme, as specific data for this compound is not available.

Acetylcholinesterase (AChE) Inhibitory Activity

While no specific studies detailing the acetylcholinesterase (AChE) inhibitory activity of this compound have been identified, the benzofuran scaffold is a well-established structural motif in the design of potent AChE inhibitors. Research into various benzofuran derivatives has demonstrated a wide range of inhibitory potencies, highlighting the importance of the substitution pattern on the benzofuran ring system for this activity.

For instance, a series of naturally occurring egonol-type benzofurans have shown significant inhibitory activity against AChE, with IC50 values in the low micromolar range. acs.orgnih.gov Synthetic benzofuran-based chalconoids have also been developed as highly potent AChE inhibitors, with some compounds exhibiting activity comparable to the standard drug donepezil. nih.gov Conversely, studies on simpler related structures, such as ethyl-4-hydroxybenzoate, indicated a low binding constant for AChE, which suggests a high IC50 value and weaker inhibitory potential. nih.gov The inhibitory activity of benzofuran derivatives often involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com

| Compound Class | Example Compound | AChE IC50 |

|---|---|---|

| Egonol-type Benzofurans | Egonol-9(Z),12(Z) linoleate | 1.4 - 3.1 μM |

| Benzofuran-based Chalconoids | Compound 6m | 0.027 μM |

| Substituted Benzofuran-2-yl Methanones | Compound A4 | 11 μmol/L |

Given these findings, the potential AChE inhibitory activity of this compound would likely depend on how its specific substituents (a hydroxyl group at position 4 and an ethyl carboxylate at position 6) interact with the active sites of the enzyme. However, without direct experimental data, its activity in this area remains speculative.

Polyketide Synthase 13 Thioesterase Domain Inhibition

The benzofuran structure is a key pharmacophore in a class of inhibitors targeting the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13), an essential enzyme for the synthesis of mycolic acids in Mycobacterium tuberculosis. researchgate.netnih.gov Inhibition of Pks13 is a validated strategy for developing new anti-tuberculosis agents. researchgate.netnih.gov

A notable series of benzofuran-3-carboxamides, including the lead compound TAM16, were identified as potent inhibitors of the Pks13-TE domain. nih.gov47.251.13 However, the development of this specific series was discontinued (B1498344) due to concerns about cardiotoxicity related to hERG ion channel inhibition. nih.govosti.gov Research has also compared 'open-form' ethyl benzofuran-3-carboxylates with conformationally restricted tetracyclic coumestans, finding the latter to be more potent anti-TB agents due to enhanced π-π stacking interactions within the Pks13-TE binding domain. nih.gov

As this compound is an 'open-form' ethyl benzofuran carboxylate, it belongs to this general class of Pks13-TE inhibitors. The specific inhibitory potency of this 4-hydroxy-6-carboxylate isomer has not been reported, but its structural similarity to other active benzofurans suggests potential activity. The development of this class highlights a strategy of targeting Pks13 for anti-tubercular drugs, though challenges regarding off-target effects like cardiotoxicity must be addressed. researchgate.netnih.gov

| Compound Series | Target | Significance |

|---|---|---|

| Benzofuran-3-carboxamides (e.g., TAM16) | Pks13 Thioesterase Domain | Potent inhibitors of an essential mycobacterial enzyme; development halted due to cardiotoxicity. nih.gov47.251.13 |

| Ethyl Benzofuran-3-carboxylates ('open-form') | Pks13 Thioesterase Domain | Considered less potent than conformationally restricted tetracyclic counterparts. nih.gov |

Receptor Binding and Modulation Studies

The benzofuran nucleus is also present in ligands designed for various central nervous system receptors, including imidazoline (B1206853) receptors.

Affinity for Imidazoline I2 Receptors

There are no available research findings on the binding affinity of this compound for imidazoline I2 receptors. However, the benzofuran moiety is a component of known high-affinity I2 receptor ligands. The imidazoline I2 receptor is a non-adrenergic binding site implicated in various neurological conditions and is considered a therapeutic target. nih.govnih.gov

A key example is the selective I2 ligand 2-(2-benzofuranyl)-2-imidazoline (2-BFI), which has been radiolabeled and used extensively to characterize I2 binding sites. nih.govnih.gov Studies with [3H]2-BFI in rabbit brain membranes identified two high-affinity binding sites, demonstrating the compatibility of the benzofuran structure with potent I2 receptor interaction. nih.gov Other series, such as benzofuranyl-2-imidazoles, have also been developed and evaluated as ligands for I2 receptors in the context of neurodegenerative diseases like Alzheimer's. nih.govub.edu

| Compound | Receptor | Binding Affinity (Rabbit Brain) |

|---|---|---|

| 2-(2-benzofuranyl)-2-imidazoline (2-BFI) | Imidazoline I2 | KD1 = 0.27 nM; KD2 = 8.97 nM nih.gov |

Investigation of Binding Selectivity

Binding selectivity is a critical aspect in the development of imidazoline receptor ligands, particularly distinguishing between I1 and I2 subtypes and avoiding affinity for α-adrenoceptors. nih.gov For ligands like 2-BFI, studies have demonstrated high selectivity for the I2 receptor subtype over α2-adrenoceptors and I1 sites. nih.gov

As there is no data confirming the affinity of this compound for I2 receptors, there is consequently no information regarding its binding selectivity profile. The investigation of selectivity is contingent upon initial evidence of primary receptor binding. Therefore, the selectivity of this compound remains an uninvestigated aspect of its pharmacological profile.

Computational Chemistry and in Silico Methodologies in Benzofuran Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in benzofuran (B130515) research for identifying potential biological targets and elucidating the structural basis of their activity.

In the study of benzofuran derivatives, docking simulations are used to estimate the binding affinity, or the strength of the interaction, between the compound and the active site of a target protein. For instance, various benzofuran hybrids have been docked against different enzymes to explore their inhibitory potential. One study on benzofuran-1,3,4-oxadiazole derivatives identified potent inhibitors of M. tuberculosis Polyketide Synthase 13, with the most active compound showing a high binding affinity score of -14.82 kcal/mol. nih.gov Similarly, a series of 2-phenyl-benzofuran-3-carboxamide derivatives were synthesized and evaluated as inhibitors of Sortase A, a key enzyme in Gram-positive bacteria. nih.gov The most potent compound in this series, Ia-22, exhibited an IC₅₀ value of 30.8μM, and docking studies revealed that its binding pattern mimicked that of the natural substrate, forming crucial hydrogen bond interactions with residues Cys184, Trp194, and Arg197 in the enzyme's binding pocket. nih.gov

These simulations provide critical information on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. This knowledge is instrumental for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective benzofuran-based therapeutic agents. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Benzofuran Derivatives

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Benzofuran-1,3,4-oxadiazoles | M. tuberculosis Polyketide Synthase 13 | Identified derivatives with high binding affinities (e.g., -14.82 kcal/mol), suggesting potent inhibitory activity. | nih.gov |

| 2-Phenyl-benzofuran-3-carboxamides | Staphylococcus aureus Sortase A | The most potent inhibitor (Ia-22) showed hydrogen bond interactions with Cys184, Trp194, and Arg197. | nih.gov |

| Benzofuran-carboxylic acids | Cancer and microbial-related proteins | Docking analysis indicated that the studied acids have an inhibitory effect against various biological targets. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Software Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

In the field of benzofuran research, QSAR studies are employed to optimize lead compounds for various therapeutic targets. For example, a 2D-QSAR model was successfully developed for a series of benzofuran-based hybrids to describe their vasodilation activity. nih.gov The resulting model showed strong statistical significance (R² = 0.816), indicating a high predictive capability for designing new analogues with enhanced vasorelaxant properties. nih.gov The success of a QSAR model relies on its statistical validity, often assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.com

Software applications such as CODESSA PRO, MOE (Molecular Operating Environment), and others are utilized to generate molecular descriptors and build these predictive models using techniques like multiple linear regression (MLR) or artificial neural networks (ANN). nih.gov These models are invaluable for prioritizing synthetic efforts, focusing resources on compounds predicted to have the highest potential activity.

Table 2: Key Parameters in a Representative QSAR Model for Benzofuran Derivatives

| Parameter | Description | Value/Significance | Reference |

|---|---|---|---|

| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model. | 0.816 (Indicates that 81.6% of the variance in activity is explained by the model). | nih.gov |

| R²cvOO (Cross-validation Coefficient) | Assesses the predictive power of the model using the leave-one-out method. | 0.731 (A value > 0.5 is generally considered predictive). | nih.gov |

| F-statistic (Fisher test value) | Indicates the statistical significance of the regression model. | 21.103 (A high value suggests a statistically significant model). | nih.gov |

| Molecular Descriptors | Calculated properties of the molecules used in the model. | Examples include electronic, topological, and quantum-chemical descriptors. | nih.gov |

Theoretical Studies on Reaction Mechanisms, Regioselectivity, and Enantioselectivity

Theoretical studies, often employing quantum mechanics methods like Density Functional Theory (DFT), are essential for understanding the intricate details of chemical reactions used to synthesize benzofurans. These computational approaches can elucidate reaction mechanisms, rationalize observed regioselectivity (the preference for bond-making or breaking at one position over another), and predict enantioselectivity (the preference for the formation of one enantiomer over the other).

The synthesis of the benzofuran core can be achieved through various transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts. acs.orgnih.gov Computational studies can map the energy landscape of these reaction pathways, identifying transition states and intermediates. This allows chemists to understand why a particular catalyst or set of reaction conditions leads to a specific product. For example, mechanistic proposals for copper-catalyzed syntheses of benzofurans suggest the formation of key intermediates like copper acetylides, which then undergo intramolecular cyclization. nih.gov Similarly, palladium-catalyzed reactions often proceed through well-defined steps like oxidative addition, migratory insertion, and reductive elimination. researchgate.net By calculating the energy barriers for different potential pathways, theoretical studies can explain why a reaction is selective and guide the development of new, more efficient synthetic methods. acs.org

In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME)

In the early stages of drug discovery, it is critical to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools use computational models to estimate these properties based on a molecule's structure, helping to identify candidates with favorable drug-like characteristics before costly experimental work is undertaken.

For benzofuran derivatives, including Ethyl 4-hydroxybenzofuran-6-carboxylate, various ADME parameters are predicted using web-based servers and software like SwissADME, admetSAR, and pkCSM. jscimedcentral.comjaptronline.com These predictions are often guided by established principles such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. japtronline.com

Key predicted properties include human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govnih.gov For example, studies on novel benzofuran-oxadiazole derivatives showed good predicted human intestinal absorption for the entire series. nih.gov

Table 3: Predicted In Silico ADME Properties for Representative Benzofuran Derivatives

| ADME Parameter | Description | Predicted Outcome for Analogues | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | The extent to which a compound is absorbed from the gut. | Good (Classified as HIA+) | nih.gov |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and potential for oral activity. | Generally compliant, suggesting good drug-like properties. | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross into the central nervous system. | Variable; some parabens are predicted to penetrate the BBB. | jscimedcentral.com |

| CYP Enzyme Inhibition | Potential to inhibit key metabolic enzymes, leading to drug-drug interactions. | Some derivatives predicted to inhibit specific isoforms like CYP1A2 and CYP2C19. | jscimedcentral.com |

| Skin Permeability (LogKp) | The rate at which a compound can be absorbed through the skin. | Values for related compounds are often in the moderate range. | japtronline.com |

Computational Approaches for Toxicity Prediction

Predicting potential toxicity is a critical step in evaluating any new chemical entity. Computational toxicology, or in silico toxicity prediction, uses QSAR models and knowledge-based expert systems to flag potential liabilities such as mutagenicity, carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity. frontiersin.org

For compounds like this compound, various software tools such as Toxtree and OECD QSAR Toolbox can be used to predict toxicological endpoints. frontiersin.org These programs screen the chemical structure for "toxicophores"—substructural fragments known to be associated with specific types of toxicity. For example, the Ames test for mutagenicity can be predicted by identifying specific chemical groups that are known to react with DNA. nih.gov Predictions can also cover organ-specific toxicities and potential for skin or eye irritation. nih.govfrontiersin.org While in silico predictions are not a substitute for experimental testing, they are invaluable for early-stage hazard identification, allowing researchers to prioritize safer compounds for further development and minimize the use of animal testing. easpublisher.com

Advanced Characterization and Analytical Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Ethyl 4-hydroxybenzofuran-6-carboxylate. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzofuran (B130515) core would appear in the downfield region (typically 6.5-8.0 ppm), with their specific shifts and splitting patterns (multiplicity) determined by their position and coupling with neighboring protons. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The ethyl ester group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift (around 160-170 ppm). Carbons of the aromatic and furan (B31954) rings would resonate in the 100-160 ppm range. The methylene and methyl carbons of the ethyl group would appear at the highest field (most upfield), typically below 70 ppm.

Predicted ¹H and ¹³C NMR Data:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₂CH₃ | ~1.4 | Triplet | ~14 |

| -CH₂CH₃ | ~4.4 | Quartet | ~61 |

| C2-H | ~7.8 | Singlet/Doublet | ~145 |

| C3 | N/A | N/A | ~110 |

| C4-OH | Variable (Broad) | Singlet | N/A |

| C4 | N/A | N/A | ~155 |

| C5-H | ~7.0 | Singlet/Doublet | ~105 |

| C6 | N/A | N/A | ~125 |

| C7-H | ~8.0 | Singlet/Doublet | ~115 |

| C=O | N/A | N/A | ~165 |

Note: Predicted values are based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀O₄), high-resolution mass spectrometry (HRMS) would confirm its exact mass and molecular formula. The nominal molecular weight is approximately 206.19 g/mol .

In addition to the molecular ion peak (M⁺), MS analysis reveals characteristic fragmentation patterns that provide structural information. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of an ethyl radical (-CH₂CH₃), or the cleavage of the ester group to lose C₂H₄O (ethylene and carbon monoxide). These fragmentation patterns serve as a molecular fingerprint, aiding in its identification.

Expected Mass Spectrometry Data:

| Predicted m/z | Identity | Description |

|---|---|---|

| ~206 | [M]⁺ | Molecular Ion |

| ~178 | [M - C₂H₄]⁺ | Loss of ethylene (B1197577) from the ethyl ester |

| ~161 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| ~133 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The C=O stretch of the α,β-unsaturated ester would be prominent, typically appearing around 1715-1730 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region, while C-O stretching vibrations for the ester and the furan ether linkage would appear in the 1000-1300 cm⁻¹ fingerprint region.

Expected Infrared Absorption Bands:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Aliphatic (ethyl group) |

| 1715-1730 | C=O stretch | α,β-Unsaturated Ester |

| 1400-1600 | C=C stretch | Aromatic Ring |

| 1000-1300 | C-O stretch | Ester and Furan Ether |

X-ray Crystallography for Precise Molecular Architecture and Protein-Ligand Complex Determination

Furthermore, if this compound were studied as a ligand binding to a biological target such as an enzyme, co-crystallography could be used to determine the structure of the protein-ligand complex. This would offer invaluable insights into the specific molecular interactions—such as hydrogen bonds, and hydrophobic interactions—that govern the binding affinity and mechanism of action.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. It is a powerful tool for characterizing the binding of a small molecule (ligand), such as this compound, to a larger biomolecule (analyte), typically a protein, that is immobilized on a sensor surface.

By flowing a solution of the compound over the sensor chip, SPR can measure the association rate (kₐ) and dissociation rate (kₔ) of the binding event. From these rates, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. This technique is crucial in drug discovery and molecular biology for quantifying the strength and kinetics of interactions, helping to identify and optimize potential therapeutic agents. While specific SPR studies involving this compound are not readily found, the technique is highly applicable for evaluating its potential interactions with protein targets.

Potential Applications and Future Research Directions

Role of Ethyl 4-hydroxybenzofuran-6-carboxylate as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" in drug discovery refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for developing a range of therapeutic agents. nih.govmdpi.com The benzofuran (B130515) nucleus, the core of this compound, is widely recognized as such a scaffold. nih.govnih.gov Natural and synthetic compounds containing the benzofuran moiety exhibit a vast array of pharmacological activities, justifying the keen interest in them as building blocks for new drugs. nih.govresearchgate.net

The utility of the benzofuran scaffold stems from its rigid, planar structure and its capacity for various intermolecular interactions, including hydrogen bonding and π-π stacking with biological macromolecules like proteins and nucleic acids. Derivatives of this core structure have been reported to possess antitumor, antimicrobial, anti-inflammatory, antifungal, antioxidant, antiviral, and antihyperglycemic properties. nih.govresearchgate.net

While research on this compound itself is specific, the activities of closely related analogues underscore its potential. For instance, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been identified as potent anti-tumor agents, demonstrating selective cytotoxicity against cancer cell lines. nih.gov Similarly, the 5-hydroxybenzofuran subunit, an isomer of the 4-hydroxybenzofuran core, is found in compounds with antitumor, anti-estrogenic, and anti-inflammatory activities. thieme-connect.com These findings suggest that the specific arrangement of substituents in this compound provides a promising foundation for medicinal chemistry exploration. The hydroxyl and carboxylate groups, in particular, offer key points for modification to optimize binding affinity, selectivity, and pharmacokinetic properties for various biological targets.

Table 1: Selected Biological Activities of Benzofuran-Based Scaffolds

| Benzofuran Derivative Class | Reported Biological Activity |

|---|---|